3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid
Description
Properties
IUPAC Name |
3-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-16-9-11-17(12-10-16)22(20,21)14-6-3-13(4-7-14)5-8-15(18)19/h3-4,6-7H,2,5,8-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFCRJSZVJISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylpiperazine and 4-sulfonylphenylpropanoic acid.
Reaction Conditions: The reaction between 4-ethylpiperazine and 4-sulfonylphenylpropanoic acid is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the piperazine ring are replaced with other groups.
Scientific Research Applications
Drug Design and Development
3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid is being explored as a lead compound in the development of new pharmaceuticals. The sulfonamide group is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
- Targeting Enzymes : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders. Its structural features allow for modifications that can enhance potency and selectivity against these targets.
Therapeutic Uses
Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The ethylpiperazine component is often associated with improved pharmacokinetic profiles, which can lead to better therapeutic outcomes.
- Case Study : A study investigated the effects of similar compounds on inflammatory markers in animal models, demonstrating a significant reduction in cytokine levels, suggesting potential use in treating inflammatory diseases .
Biochemical Interactions
The compound’s interaction with biological systems is an area of active research. It has been shown to bind effectively to certain receptors, which can modulate signaling pathways relevant to various diseases.
- Mechanism of Action : Preliminary studies suggest that it may act as an agonist or antagonist at specific receptor sites, influencing cellular responses and providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The ethylpiperazine group is known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets. These interactions result in the modulation of biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
3-(4-Phenylpiperazin-1-yl)propanoic Acid
- Structure : Differs by replacing the sulfonyl-ethylpiperazine group with a direct phenyl-piperazine linkage.
- Properties :
- Basicity : The phenyl group reduces piperazine basicity compared to the ethyl-substituted analog.
- Solubility : Increased hydrophobicity due to the phenyl group, likely reducing aqueous solubility relative to the sulfonyl-containing target compound.
- Applications : Used in CNS drug intermediates, as phenylpiperazine derivatives are common in psychotropic agents (e.g., aripiprazole analogs) .
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic Acid
- Structure: Contains a hydroxyethyl-piperazine and sulfonic acid (-SO₃H) group instead of ethylpiperazine-sulfonyl and propanoic acid.
- Properties: Acidity: Sulfonic acid is significantly more acidic (pKa ~1) than propanoic acid (pKa ~4.8). Solubility: Enhanced water solubility due to the sulfonic acid group.
- Applications : Used as a buffering agent or in biochemical assays requiring high solubility .
3-[4-(Sulfooxy)phenyl]propanoic Acid
- Structure : Features a sulfate ester (-OSO₃H) on the phenyl ring instead of the sulfonyl-ethylpiperazine group.
- Properties: Stability: The sulfate ester is hydrolytically labile, unlike the stable sulfonamide bond in the target compound. Biological Role: Identified as a human metabolite of 3-(4-hydroxyphenyl)propanoic acid via sulfotransferase activity .
Alkyne and Azide Ligands (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic Acid)
- Structure : Phenyl ring substituted with alkyne or azide functional groups.
- Properties: Reactivity: Designed for click chemistry conjugation (e.g., copper-catalyzed azide-alkyne cycloaddition). Applications: Critical in nanoparticle ligand systems for bioconjugation, contrasting with the target compound’s role in small-molecule synthesis .
Physicochemical and Functional Group Analysis
Table 1: Key Properties of Target Compound and Analogs
*Molecular weights estimated based on structural formulas.
Biological Activity
3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a sulfonamide group attached to a phenyl ring that is further substituted with an ethylpiperazine moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cardiovascular system.
Research indicates that compounds containing piperazine and sulfonamide groups often exhibit diverse biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
- Anticonvulsant Activity : Some piperazine derivatives demonstrate efficacy in models of epilepsy, indicating potential applications in seizure disorders .
- Inhibition of Acetylcholinesterase : Certain piperazine compounds have been identified as inhibitors of acetylcholinesterase, which may enhance cholinergic neurotransmission and could be beneficial in treating conditions like Alzheimer's disease .
Pharmacological Profiles
A summary of the pharmacological profiles of related compounds is presented in the table below:
Case Studies
- Antidepressant Activity : A study evaluated the efficacy of a piperazine derivative in a rat model of depression. The compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test, suggesting its potential for treating major depressive disorder .
- Anticonvulsant Effects : In another study, a related piperazine compound exhibited anticonvulsant properties in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that the compound could effectively reduce seizure frequency and severity .
- Acetylcholinesterase Inhibition : A virtual screening study revealed that certain piperazine derivatives bind effectively to the active site of acetylcholinesterase, leading to enhanced cholinergic activity. This finding supports their potential use in cognitive enhancement therapies .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid, and which structural features are critical to confirm?
- Methodological Answer : Use 1H and 13C NMR to confirm the propanoic acid backbone, sulfonyl group (δ ~3.0–3.5 ppm for SO2), and the 4-ethylpiperazine moiety (resonances for N-CH2-CH3 and piperazine ring protons). IR spectroscopy can validate the sulfonyl S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C15H21N2O4S). For purity, employ HPLC with buffer systems like sodium acetate/sodium 1-octanesulfonate (pH 4.6) and methanol (65:35) as described in pharmacopeial methods .
Q. What synthetic intermediates are critical for producing this compound, and how can their purity be assured?
- Methodological Answer : Key intermediates include 4-ethylpiperazine and 4-sulfonylphenylpropanoic acid precursors . Purity assurance involves:
- TLC to monitor reaction progress.
- Melting point analysis (e.g., impurities like 2-(4-ethylphenyl)propanoic acid melt at 187–190°C) .
- HPLC-UV with mobile phases optimized for sulfonamide detection (e.g., methanol/buffer gradients) .
Q. How does the sulfonyl-piperazine moiety influence the compound’s physicochemical properties?
- Methodological Answer : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, affecting solubility and target binding. The 4-ethylpiperazine contributes basic character (pKa ~7–9), influencing protonation states under physiological conditions. Use log P calculations (e.g., via PubChem data) and solubility assays in buffers of varying pH to quantify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?
- Methodological Answer :
- Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out assay-specific artifacts.
- Test for metabolite interference (e.g., sulfonate derivatives mimicking endogenous metabolites like 4-ethylphenyl sulfate, which cross the blood-brain barrier) .
- Validate target engagement using structural analogs (e.g., modifying the piperazine ethyl group or sulfonyl linker) .
Q. What strategies optimize aqueous solubility without compromising target binding affinity?
- Methodological Answer :
- Counterion exchange : Use sodium or potassium salts to improve solubility.
- Prodrug design : Introduce ester groups on the propanoic acid moiety (hydrolyzed in vivo) .
- Hydrophilic substitutions : Add polar groups (e.g., hydroxyl) to the phenyl ring’s para position, guided by SAR studies on related compounds .
Q. How can impurity profiling be systematically conducted during synthesis?
- Methodological Answer :
- LC-MS/MS to identify byproducts (e.g., 2-(4-ethylphenyl)propanoic acid, a common impurity in phenylpropanoic acid syntheses) .
- Stability-indicating methods : Stress testing under heat, light, and pH extremes to detect degradation products (e.g., sulfonic acid derivatives) .
Q. What in vitro models are suitable for studying the compound’s neuropharmacological potential?
- Methodological Answer :
- Microglial cell assays : Test anti-inflammatory effects via TNF-α/IL-6 suppression, referencing metabolites like 4-ethylphenyl sulfate that modulate microglial activity .
- Blood-brain barrier (BBB) permeability models : Use MDCK-MDR1 monolayers or PAMPA-BBB to predict CNS penetration .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting results in enzyme inhibition kinetics?
- Methodological Answer :
- Fit data to Michaelis-Menten and allosteric models to distinguish competitive vs. non-competitive inhibition.
- Use surface plasmon resonance (SPR) to measure binding constants independently of enzymatic activity.
- Cross-validate with molecular docking (e.g., AutoDock Vina) to assess sulfonyl-piperazine interactions with the enzyme’s active site .
Q. What computational tools predict the compound’s metabolic pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
